molecular formula C9H13NO B12933522 3-(2-Methoxyethyl)aniline

3-(2-Methoxyethyl)aniline

Cat. No.: B12933522
M. Wt: 151.21 g/mol
InChI Key: GQFRUIZUDUBMLG-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)aniline is an aromatic amine derivative characterized by a methoxyethyl group (-OCH₂CH₂-) attached to the meta position (C3) of an aniline (benzene ring with an -NH₂ group). While direct data on this compound are absent in the provided evidence, its structural analogs and synthesis principles can be inferred from related compounds. The molecular formula is deduced as C₉H₁₃NO₂ (molecular weight ≈ 167.21 g/mol). Such compounds are typically intermediates in organic synthesis, pharmaceuticals, and agrochemicals, leveraging the reactivity of the aniline group and the ether-linked side chain for further functionalization .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-(2-methoxyethyl)aniline

InChI

InChI=1S/C9H13NO/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6,10H2,1H3

InChI Key

GQFRUIZUDUBMLG-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC(=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxyethyl)aniline typically involves the reaction of aniline with 2-methoxyethanol in the presence of a catalyst. One common method is the nucleophilic substitution reaction where aniline reacts with 2-methoxyethanol under acidic conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts such as sulfuric acid or hydrochloric acid are used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methoxyethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(2-Methoxyethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: this compound is used in the production of stabilizers for nitrocellulose-based propellants and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The methoxyethyl group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 3-(2-Methoxyethyl)aniline, highlighting substituent variations, synthesis routes, and applications:

Compound Name Substituent/Position Molecular Formula Molecular Weight (g/mol) Synthesis Method Application Reference ID
3-(3-Methoxyphenyl)aniline 3-Methoxyphenyl at C3 C₁₃H₁₃NO 199.25 Not explicitly detailed; likely SNAr or coupling reactions Organic synthesis intermediate
2-Chloro-N-(methoxymethyl)aniline Cl at C2; methoxymethyl at N C₈H₁₀ClNO 171.63 Halogenation and nucleophilic substitution Pharmaceuticals, agrochemicals
N-(2-Methoxyethyl)-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline Oxadiazole-phenoxyphenyl at C4; methoxyethyl at N C₂₅H₂₄N₄O₂ 428.49 EDC/HOBt-mediated coupling in DMF Antimicrobial agents
3-(2-Methoxyethoxy)aniline 2-Methoxyethoxy at C3 C₉H₁₃NO₂ 167.21 Etherification via NaH and alkyl halides Polymer/pharmaceutical precursor
N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline Branched alkyl-phenoxy and methoxyethoxy at C3 C₂₂H₃₁NO₃ 365.49 Multi-step alkylation and etherification Specialty chemical research

Key Research Findings and Comparative Analysis

Substituent Effects on Reactivity and Physicochemical Properties

  • Electron-Donating Effects : The methoxyethyl group (-OCH₂CH₂-) in this compound enhances electron density at the aromatic ring, increasing susceptibility to electrophilic substitution compared to halogenated analogs like 2-Chloro-N-(methoxymethyl)aniline .
  • Solubility: Ether-linked side chains (e.g., methoxyethoxy in and ) improve solubility in polar aprotic solvents (DMF, DMSO) compared to nonpolar substituents .
  • Thermal Stability: Bulky groups (e.g., oxadiazole-phenoxyphenyl in ) reduce volatility but may lower melting points due to disrupted crystallinity .

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